InChI=1S/C15H15NO4S/c1-11-3-9-14 (10-4-11)21 (19,20)16 (2)13-7-5-12 (6-8-13)15 (17)18/h3-10H,1-2H3, (H,17,18)
. The compound can be sourced from various chemical suppliers, including Sigma-Aldrich and EvitaChem, where it is often listed as a specialty chemical for research purposes. Its classification as a sulfonamide places it within a group of compounds that have significant pharmacological relevance, particularly in the development of drugs targeting various diseases.
The synthesis of 4-{Methyl[(4-methylphenyl)sulfonyl]amino}benzoic acid typically involves the reaction of 4-aminobenzoic acid with 4-methylbenzenesulfonyl chloride. The following steps outline the synthesis process:
This method highlights the importance of pH control during synthesis to ensure optimal reaction conditions.
The molecular structure of 4-{Methyl[(4-methylphenyl)sulfonyl]amino}benzoic acid consists of two aromatic rings connected by an amine and a sulfonyl group. The key structural features include:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 291.31 g/mol |
Crystal System | Triclinic |
Melting Point | 503 K |
Density | 1.424 Mg/m³ |
The primary chemical reactions involving 4-{Methyl[(4-methylphenyl)sulfonyl]amino}benzoic acid include:
These reactions are essential for understanding how this compound interacts within biological systems and its potential applications in drug development.
The mechanism of action for 4-{Methyl[(4-methylphenyl)sulfonyl]amino}benzoic acid primarily involves its interaction with β-catenin, a crucial protein in the Wnt signaling pathway. This pathway plays significant roles in cell proliferation and differentiation:
The physical and chemical properties of 4-{Methyl[(4-methylphenyl)sulfonyl]amino}benzoic acid include:
These properties are critical for determining the compound's usability in various applications.
4-{Methyl[(4-methylphenyl)sulfonyl]amino}benzoic acid has several scientific applications:
Sulfonamide functional groups (–SO₂NH–) represent a cornerstone of medicinal chemistry due to their versatile chemical behavior and biological target engagement. Characterized by a sulfur atom doubly bonded to two oxygen atoms and singly bonded to a nitrogen atom, this moiety exhibits strong dipole moments and hydrogen-bonding capabilities. These properties facilitate precise interactions with enzymatic binding pockets, particularly those involving nucleotide binding or catalytic residues. The sulfonamide nitrogen can serve as a hydrogen bond donor or acceptor, while the sulfonyl oxygen atoms often participate in electrostatic interactions. This versatility explains the prevalence of sulfonamides in antimicrobial agents (exemplified by sulfa drugs), carbonic anhydrase inhibitors (e.g., acetazolamide), and antitumor therapeutics. The tetrahedral geometry of the sulfur center further enables three-dimensional structural diversity, allowing drug designers to optimize spatial orientation for target specificity.
Benzoic acid derivatives contribute critical pharmacophoric elements to drug molecules, primarily through the ionizable carboxylic acid group (–COOH). This group enhances water solubility via salt formation, influences pharmacokinetic profiles through pH-dependent ionization, and participates in ionic or hydrogen-bonding interactions with biological targets. When integrated with sulfonamide functionalities, as in 4-{methyl[(4-methylphenyl)sulfonyl]amino}benzoic acid (CAS 16879-68-8), these compounds exhibit dual modes of target engagement. The benzoate moiety frequently anchors molecules to arginine or lysine residues in enzyme active sites, while the sulfonamide provides additional binding affinity. This synergy is evident in inhibitors of enzymes involved in inflammation and cancer progression, where the carboxylic acid mimics natural anionic substrates or cofactors.
Sulfonamide medicinal chemistry originated with Gerhard Domagk’s 1930s discovery of Prontosil’s antibacterial effects. Modern research focuses on target-specific applications, including cytosolic phospholipase A2 alpha (cPLA2α) inhibition for inflammatory diseases and Wnt/β-catenin signaling modulation in oncology. Contemporary studies leverage structural data (e.g., dihedral angles and hydrogen-bonding networks) to refine compound specificity. For instance, ligand-based virtual screening identified sulfamoyl benzoic acid derivatives as cPLA2α inhibitors with submicromolar activity, demonstrating the scaffold’s ongoing relevance [2].
Table 1: Core Properties of 4-{Methyl[(4-methylphenyl)sulfonyl]amino}benzoic Acid
Property | Value |
---|---|
CAS Registry Number | 16879-68-8 |
IUPAC Name | 4-[Methyl-(4-methylphenyl)sulfonylamino]benzoic acid |
Molecular Formula | C₁₅H₁₅NO₄S |
Molecular Weight | 305.35 g/mol |
Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=CC=C(C=C2)C(=O)O |
Therapeutic Research Areas | Inflammation, Oncology |
CAS No.: 28633-45-6
CAS No.: 80584-90-3
CAS No.: 949092-65-3
CAS No.: 2764-91-2
CAS No.: